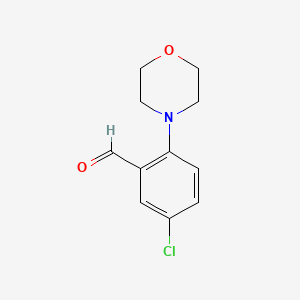

5-Chloro-2-(morpholin-4-yl)benzaldehyde

Description

Properties

IUPAC Name |

5-chloro-2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSDSQPRLZRIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(morpholin-4-yl)benzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amine, which then reacts with morpholine to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(morpholin-4-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Chloro-2-(morpholin-4-yl)benzoic acid.

Reduction: 5-Chloro-2-(morpholin-4-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

5-Chloro-2-(morpholin-4-yl)benzaldehyde serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceutical compounds.

Synthetic Routes

The synthesis typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with morpholine under reflux conditions, often in solvents like ethanol or methanol. The nitro group is reduced to an amine, which subsequently reacts with morpholine to yield the desired product.

Biological and Pharmaceutical Applications

Research indicates that this compound has potential applications in medicinal chemistry, particularly for its biological activity.

Biological Activities

- Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes, which can affect various biochemical pathways. This makes it a candidate for drug development targeting diseases where enzyme regulation is crucial .

- Antimicrobial Properties : Similar compounds have shown antibacterial activity, suggesting that this compound may possess similar properties due to its structural features .

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and dyes.

Chemical Reactions

This compound can undergo various reactions:

- Oxidation : The aldehyde group can be oxidized to form 5-chloro-2-(morpholin-4-yl)benzoic acid.

- Reduction : It can be reduced to form 5-chloro-2-(morpholin-4-yl)benzyl alcohol.

- Substitution Reactions : The chloro group can be replaced with other nucleophiles, leading to diverse derivatives.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that compounds with similar structures exhibit significant binding affinities for certain enzymes, suggesting that this compound could be explored for similar interactions .

- Antimicrobial Activity Evaluation : Studies on structurally related compounds have shown promising antimicrobial effects, indicating that further investigation into this compound's potential as an antimicrobial agent is warranted .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(morpholin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and photophysical properties of 5-chloro-2-(morpholin-4-yl)benzaldehyde are highly dependent on its substituents. Below is a comparison with structurally related compounds:

Key Observations :

- The morpholine group in this compound improves solubility in polar solvents and facilitates metal coordination, critical for biological activity .

- Trifluoromethyl (CF₃) and ethynyl-nitrophenyl substituents enhance thermal stability and luminescence but may reduce bioavailability due to increased hydrophobicity .

Spectral and Photoluminescent Properties

- This compound : Zinc complexes exhibit strong PL emission in both solution (methylene chloride) and solid states, attributed to the tetrahedral Zn coordination geometry confirmed by EXAFS analysis .

- 5-Chloro-2-((4-nitrophenyl)ethynyl)benzaldehyde : Displays redshifted emission spectra due to extended π-conjugation from the ethynyl-nitrophenyl group, making it suitable for optoelectronic applications .

- Tosylamino analogs: Weaker PL intensity compared to morpholine derivatives, likely due to electron-withdrawing tosyl groups reducing charge-transfer efficiency .

Biological Activity

5-Chloro-2-(morpholin-4-yl)benzaldehyde is an aromatic aldehyde characterized by the presence of a chloro substituent at the 5-position and a morpholine group at the 2-position of the benzene ring. Its molecular formula is C11H12ClN O, with a molecular weight of approximately 225.67 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and antibacterial applications.

The presence of the electron-withdrawing chlorine atom and the basic morpholine moiety significantly influences the compound's reactivity and biological interactions. These structural features allow it to interact effectively with various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN O |

| Molecular Weight | 225.67 g/mol |

| Structure | Chemical Structure |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth. For instance, related morpholine derivatives have shown selective activity against various cancer cell lines, demonstrating IC50 values in the micromolar range .

- Antibacterial Properties : The compound may also exhibit antibacterial activity. Similar benzaldehyde derivatives have been reported to reduce the minimum inhibitory concentration (MIC) of antibiotics against bacteria such as Staphylococcus aureus and Bacillus anthracis, indicating potential as an antibiotic modulator .

- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, it is hypothesized that its interactions with cellular membranes may enhance the efficacy of conventional antibiotics by altering membrane permeability, thus facilitating better drug uptake .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antitumor Studies : A study on related compounds demonstrated broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM against various cancer cell lines, suggesting that modifications in substituents can significantly affect potency .

- Antibacterial Studies : Another investigation highlighted that benzaldehyde derivatives could modulate antibiotic activity, decreasing MIC values when combined with fluoroquinolones like norfloxacin and ciprofloxacin. This suggests a synergistic effect that could be leveraged in therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloroaniline | Chlorine at para position | Known for antibacterial properties |

| 2-Chloro-N-(morpholino)acetamide | Acetamide group attached | Exhibits analgesic effects |

| 5-Bromo-2-(morpholin-4-yl)benzaldehyde | Bromine instead of chlorine | Potentially different biological activities |

| 4-Methyl-2-(morpholin-4-yl)benzaldehyde | Methyl substitution at para position | May enhance lipophilicity |

Q & A

Q. What are the established synthetic methodologies for preparing 5-Chloro-2-(morpholin-4-yl)benzaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions . For example:

- Nucleophilic substitution : A halogen (e.g., Cl or F) at the 2-position of 5-chlorobenzaldehyde is displaced by morpholine under catalytic conditions. Montmorillonite K-10, a solid acid catalyst, has been used in analogous reactions to enhance efficiency .

- Microwave-assisted synthesis : Reduces reaction times significantly (e.g., 89% yield achieved for structurally similar benzaldehyde derivatives under microwave irradiation) .

- Multi-step pharmaceutical synthesis : Patents describe novel catalytic processes for derivatives, such as palladium-mediated cross-coupling or protecting-group strategies to introduce the morpholine moiety .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and morpholine integration. For example, aromatic proton signals in the δ 7.2–10.3 ppm range and morpholine protons at δ 3.0–3.8 ppm are diagnostic .

- IR spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., exact mass 225.06 g/mol for C₁₁H₁₂ClNO₂).

Q. What are the primary research applications of this compound?

The compound serves as a key intermediate in medicinal chemistry:

- Pharmaceutical derivatives : Patents highlight its use in synthesizing NLRP3 inflammasome inhibitors and dihydroisoquinoline-based therapeutics .

- Biological probes : Morpholine-substituted aldehydes are explored for enzyme inhibition or protein-binding studies due to their electron-rich aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine .

- Catalyst systems : Montmorillonite K-10 improves substitution efficiency, while Pd catalysts enable cross-coupling in multi-step syntheses .

- Microwave irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and minimizes side-product formation .

- Statistical optimization : Design of Experiments (DoE) can model interactions between temperature, solvent, and catalyst loading.

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Contradictions may arise from tautomerism or impurities . Strategies include:

- Deuterated solvents : Eliminate residual proton signals in NMR (e.g., DMSO-d₆ for aldehyde proton resolution) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in morpholine and aromatic regions.

- Comparative analysis : Cross-reference with databases (e.g., IR spectra of morpholine derivatives in Coblentz Society collections) .

Q. What computational tools aid in the structural analysis of this compound?

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in morpholine rings .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies.

- Molecular docking : Evaluates binding affinity of derivatives for target proteins (e.g., NLRP3 inflammasome) .

Q. How can byproducts in the synthesis of this compound be identified and mitigated?

- Analytical techniques :

- HPLC/GC-MS : Detects unreacted starting materials or oxidized aldehydes.

- TLC monitoring : Tracks reaction progress using silica gel plates and UV visualization.

- Process adjustments :

- Inert atmosphere : Prevents aldehyde oxidation (e.g., N₂ or Ar gas).

- Temperature control : Avoids thermal degradation (e.g., <120°C for microwave reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.